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Compound of Interest

Compound Name: methanethione

Cat. No.: B1239212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of methanethione
(thioformaldehyde, CH₂S) and its derivatives. Understanding the reaction kinetics of these

compounds is crucial for their application in various fields, including organic synthesis,

materials science, and drug development. This document summarizes key quantitative data,

details common experimental protocols, and visualizes reaction pathways and workflows to

facilitate a deeper understanding of the reactivity of these versatile thiocarbonyl compounds.

Quantitative Kinetic Data Comparison
The following tables summarize reported kinetic data for various reactions involving

methanethione and its derivatives. Due to the high reactivity and instability of many of these

compounds, kinetic data is often determined using specialized techniques under controlled

conditions.
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Reaction
Type

Reactant
s

Rate
Constant
(k)

Activatio
n Energy
(Ea)

Temperat
ure (K)

Solvent/P
hase

Referenc
e

Gas-Phase

Reactions

with

Radicals

H-atom

addition
H + H₂CS

8.7 x 10⁻¹³

(T/298)²⁸⁷

exp(-125/T

) cm³

molecule⁻¹

s⁻¹

Non-

Arrhenius
220-950 Gas [1]

OH radical

addition

OH +

H₂CS

Slower

than H₂CS

+ OH by 1-

4 orders of

magnitude

Barrier

height: -0.8

kcal/mol

200-400

Gas

(Water-

assisted)

[2]

F-atom

addition
F + H₂CS

(1.86 ±

0.28) x

10⁻¹⁰ cm³

molecule⁻¹

s⁻¹

Virtually

independe

nt of

temperatur

e

220-960 Gas [3]

Cycloadditi

on

Reactions

Diels-Alder

2H-pyran-

2-thione +

strained

alkynes

Second-

order rate

constants

determined

experiment

ally

- - - [4]
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[2+2]

Cycloadditi

on

Diphenylke

tene +

Cyclopenta

diene

4.1 x 10⁻⁴

M⁻¹s⁻¹ (for

[2+2]), 0.9

x 10⁻⁴

M⁻¹s⁻¹ (for

[4+2])

ΔH‡ ≈ 8.4

kcal/mol
253 - [1]

Solution-

Phase

Reactions

Nucleophili

c Addition

p-

substituted

β-

nitrostyren

es +

Thiophenol

First order

in

substrate,

fractional

order in

thiophenol

- 298-313

50% (v/v)

acetonitrile

-water

[5]

Hydrolysis

4-

Nitrophenyl

thionobenz

oate +

Amines

- - - - [6]

Oxidation

2H-

thiopyran-

2-thione

(TT) +

ROS

k₂

determined

by UV-Vis

-
Room

Temp

PBS buffer

(pH 7.4)

with 1%

DMSO

[7]

Note: The table above presents a selection of available data. Direct comparison between

different reaction types and derivatives should be made with caution due to varying

experimental conditions.

Experimental Protocols
The kinetic analysis of methanethione derivative reactions often requires specialized

techniques due to their high reactivity and short lifetimes. Below are detailed methodologies for
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commonly employed experimental approaches.

Stopped-Flow Spectroscopy
This technique is ideal for studying fast reactions in solution, typically with half-lives in the

millisecond range.[8]

Principle: Two reactant solutions are rapidly driven from separate syringes into a high-efficiency

mixing chamber. The resulting solution then flows into an observation cell, where the flow is

abruptly stopped. The progress of the reaction is monitored in real-time by a spectroscopic

method, most commonly UV-Visible absorption or fluorescence spectroscopy.[8][9]

Typical Experimental Setup:

Reactant Preparation: Solutions of the methanethione derivative and the coreactant are

prepared in a suitable solvent and loaded into separate gas-tight syringes.

Mixing: A pneumatic or stepper-motor drive rapidly pushes the plungers of the syringes,

forcing the solutions through a mixer.

Detection: The mixed solution enters an observation cell (e.g., a quartz cuvette with a

defined path length). A light beam from a spectrophotometer passes through the cell, and the

change in absorbance or fluorescence intensity is recorded over time by a fast-response

detector.[9]

Data Acquisition: The signal change is recorded as a function of time, typically starting from

the moment the flow is stopped. Data can be collected in linear or logarithmic sampling

modes, with the latter being preferable for reactions with multiple phases.[10]

Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate integrated rate

laws (e.g., first-order, second-order) using non-linear regression analysis to determine the

observed rate constant (k_obs).[10]

UV-Visible Spectroscopy for Reaction Monitoring
For slower reactions, conventional UV-Visible spectrophotometry can be used to monitor the

change in concentration of a reactant or product over time.[3][11]
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Principle: If a reactant or product has a distinct chromophore that absorbs light in the UV-

Visible region, its concentration can be determined using the Beer-Lambert Law (A = εbc). By

measuring the absorbance at a specific wavelength at different time intervals, the reaction

kinetics can be followed.[12][13]

Typical Experimental Procedure:

Wavelength Selection: The UV-Vis spectrum of the reaction mixture is scanned to identify a

wavelength where a reactant or product has a strong, unique absorbance.

Reaction Initiation: The reaction is initiated by adding the final reactant to a cuvette

containing the other components, followed by rapid mixing.

Data Collection: The absorbance at the selected wavelength is recorded at regular time

intervals using the time-scan (or kinetics) mode of the spectrophotometer.

Data Analysis: The absorbance data is converted to concentration, and the resulting

concentration vs. time data is plotted and fitted to the appropriate integrated rate law to

determine the rate constant.[12]

Gas-Phase Kinetic Studies using Discharge-Flow
Reactors
For gas-phase reactions, particularly those involving radicals, a discharge-flow reactor coupled

with a detection method like mass spectrometry is often employed.[1]

Principle: A carrier gas flows through a tube at a constant velocity. Reactants are introduced at

different points along the tube. The reaction time is determined by the distance between the

injection points and the detector, and the flow velocity.

Typical Experimental Setup:

Radical Generation: Radicals (e.g., H, O, F atoms) are often generated upstream using a

microwave or radiofrequency discharge.

Reactant Introduction: The methanethione derivative is introduced into the flow tube

through a movable or fixed inlet.
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Detection: The concentrations of reactants and products are monitored at the end of the flow

tube, typically using a mass spectrometer.

Kinetic Measurement: By varying the concentration of the excess reactant or the reaction

time (by moving the reactant inlet), the rate constant can be determined from the decay of

the limiting reactant.[1]

Visualizations of Reaction Pathways and Workflows
Reaction Mechanism: Nucleophilic Addition to a
Thiocarbonyl
The following diagram illustrates a general mechanism for the nucleophilic addition to a

methanethione derivative. This is a common reaction pathway for these compounds.

Methanethione Derivative (R₂C=S)
+ Nucleophile (Nu⁻)

Transition State
[R₂C(Nu)-S]⁻

k₁ Tetrahedral Intermediate
R₂C(Nu)-S⁻

fast Protonation
(e.g., by solvent)

k₂ Adduct
R₂C(Nu)-SH

Click to download full resolution via product page

Caption: General mechanism for nucleophilic addition to a methanethione derivative.

Experimental Workflow: Stopped-Flow Kinetics
This diagram outlines the typical workflow for a stopped-flow kinetic experiment.
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Caption: Workflow for a stopped-flow kinetic experiment.
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Logical Relationship: Factors Affecting Reaction Rate
This diagram illustrates the key factors that influence the rate of a chemical reaction, based on

the Arrhenius and transition state theories.

Reaction Rate

Rate Constant (k) Reactant
Concentrations

Temperature (T) Activation Energy (Ea) Pre-exponential
Factor (A)

Catalyst

lowers

Click to download full resolution via product page

Caption: Factors influencing the rate of a chemical reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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